molecular formula C15H15N3O3S B14242610 2-Methyl-N-{4-[(pyridin-2-yl)sulfamoyl]phenyl}prop-2-enamide CAS No. 400724-79-0

2-Methyl-N-{4-[(pyridin-2-yl)sulfamoyl]phenyl}prop-2-enamide

Cat. No.: B14242610
CAS No.: 400724-79-0
M. Wt: 317.4 g/mol
InChI Key: FJCIPEMNHLMHKO-UHFFFAOYSA-N
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Description

2-Methyl-N-{4-[(pyridin-2-yl)sulfamoyl]phenyl}prop-2-enamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring, a sulfamoyl group, and a prop-2-enamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-{4-[(pyridin-2-yl)sulfamoyl]phenyl}prop-2-enamide typically involves the following steps:

    Formation of the Pyridin-2-ylsulfamoyl Intermediate: This step involves the reaction of pyridine-2-sulfonyl chloride with an appropriate amine to form the pyridin-2-ylsulfamoyl intermediate.

    Coupling with 4-Aminophenylprop-2-enamide: The intermediate is then coupled with 4-aminophenylprop-2-enamide under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-{4-[(pyridin-2-yl)sulfamoyl]phenyl}prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring or the sulfamoyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

2-Methyl-N-{4-[(pyridin-2-yl)sulfamoyl]phenyl}prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Methyl-N-{4-[(pyridin-2-yl)sulfamoyl]phenyl}prop-2-enamide involves its interaction with specific molecular targets. The pyridine ring and sulfamoyl group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-2-yl)amides: These compounds share the pyridine ring and amide linkage, making them structurally similar.

    Imidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are known for their medicinal properties.

Uniqueness

2-Methyl-N-{4-[(pyridin-2-yl)sulfamoyl]phenyl}prop-2-enamide is unique due to the presence of the sulfamoyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

400724-79-0

Molecular Formula

C15H15N3O3S

Molecular Weight

317.4 g/mol

IUPAC Name

2-methyl-N-[4-(pyridin-2-ylsulfamoyl)phenyl]prop-2-enamide

InChI

InChI=1S/C15H15N3O3S/c1-11(2)15(19)17-12-6-8-13(9-7-12)22(20,21)18-14-5-3-4-10-16-14/h3-10H,1H2,2H3,(H,16,18)(H,17,19)

InChI Key

FJCIPEMNHLMHKO-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=N2

Origin of Product

United States

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